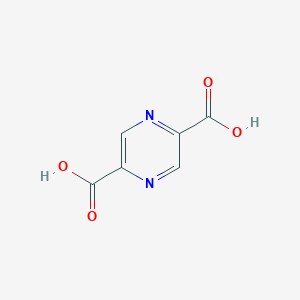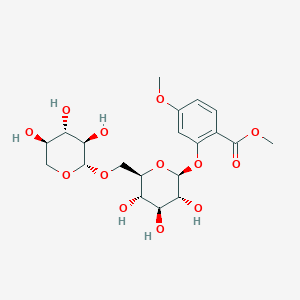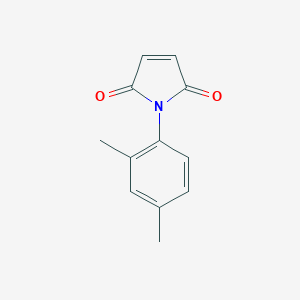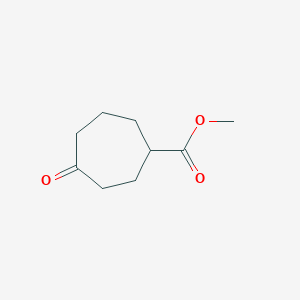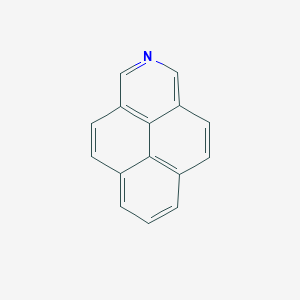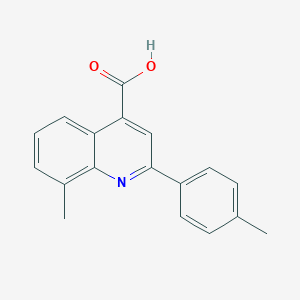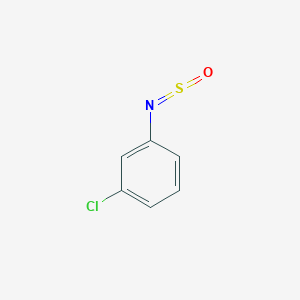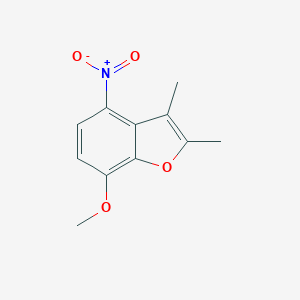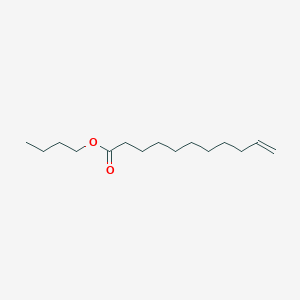![molecular formula C27H18N2 B093122 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole CAS No. 16408-28-9](/img/structure/B93122.png)
1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole, also known as DPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPI is a highly specific inhibitor of protein kinase C (PKC), a family of enzymes that play critical roles in cell signaling, proliferation, and differentiation.
Wissenschaftliche Forschungsanwendungen
1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole has been used extensively in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in a wide range of cellular functions, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole can be used to investigate the specific roles of PKC isoforms in these processes. 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole has also been used to study the effects of PKC inhibition on cancer cells, as well as its potential therapeutic applications.
Wirkmechanismus
1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, which leads to a disruption of cellular signaling pathways. The specificity of 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole for PKC isoforms varies, with some isoforms being more sensitive to inhibition than others.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole depend on the specific PKC isoforms that are inhibited. In general, PKC inhibition can lead to a decrease in cell proliferation and an increase in apoptosis. 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole has also been shown to have anti-inflammatory effects, as PKC is involved in the regulation of inflammatory signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole in lab experiments is its specificity for PKC. This allows researchers to investigate the specific roles of PKC isoforms in various cellular processes. However, the low yield of 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole and its relatively high cost can make it challenging to use in large-scale experiments. Additionally, the effects of PKC inhibition can be complex and may vary depending on the specific isoforms that are inhibited.
Zukünftige Richtungen
There are several future directions for research involving 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole and PKC inhibition. One area of interest is the development of more potent and selective inhibitors of PKC isoforms. This could lead to the development of more effective therapies for diseases such as cancer and inflammation. Additionally, further research is needed to fully understand the complex effects of PKC inhibition on cellular signaling pathways. This could lead to the identification of new targets for therapeutic intervention.
Synthesemethoden
1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole can be synthesized using a multi-step process involving the condensation of 2-aminobiphenyl with 1,2-dibromoethane, followed by cyclization and oxidation reactions. The final product is obtained after several purification steps, including column chromatography and recrystallization. The yield of 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole is typically low, ranging from 10-20%, which makes it a challenging compound to synthesize.
Eigenschaften
CAS-Nummer |
16408-28-9 |
|---|---|
Produktname |
1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole |
Molekularformel |
C27H18N2 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2,3-diphenylphenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C27H18N2/c1-3-11-19(12-4-1)27-28-25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(25)29(27)20-13-5-2-6-14-20/h1-18H |
InChI-Schlüssel |
NRNMJBKBDMSYLI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C63 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C63 |
Synonyme |
1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



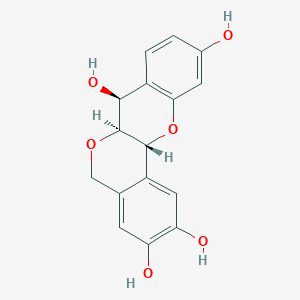

![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)
